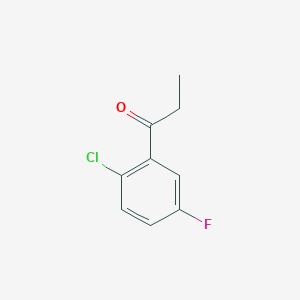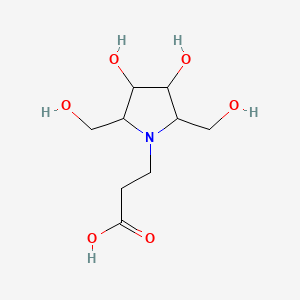
(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid is a complex organic compound with multiple hydroxyl groups and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as pyrrolidine derivatives and dihydroxy compounds. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification processes to achieve high purity and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the industrial production of complex organic compounds.
化学反応の分析
Types of Reactions
(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can modify the functional groups, potentially converting carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may enable it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its multiple functional groups allow for various chemical modifications, making it useful in the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
特性
分子式 |
C9H17NO6 |
|---|---|
分子量 |
235.23 g/mol |
IUPAC名 |
3-[3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H17NO6/c11-3-5-8(15)9(16)6(4-12)10(5)2-1-7(13)14/h5-6,8-9,11-12,15-16H,1-4H2,(H,13,14) |
InChIキー |
LFEMHHUATHEIIW-UHFFFAOYSA-N |
正規SMILES |
C(CN1C(C(C(C1CO)O)O)CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


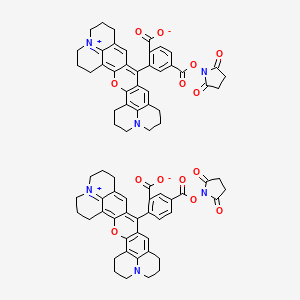
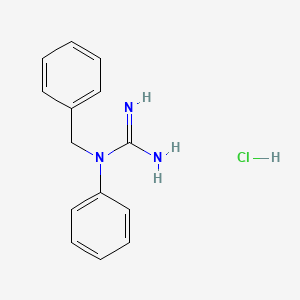
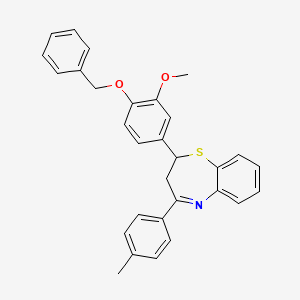
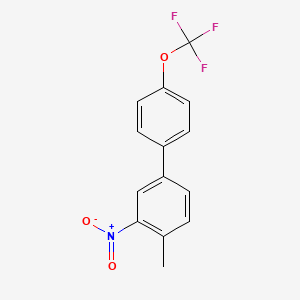
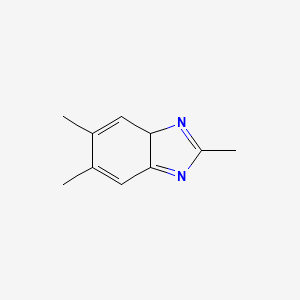
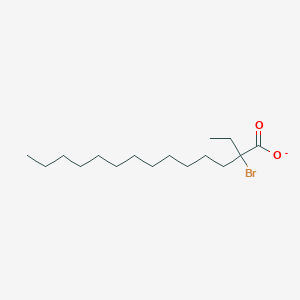
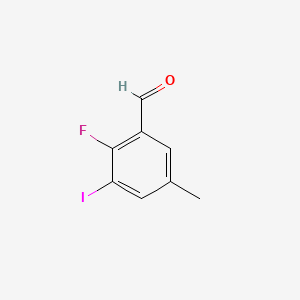
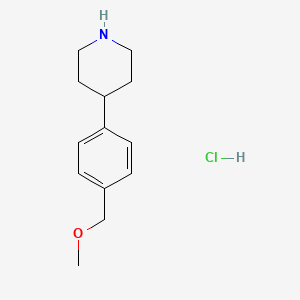
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
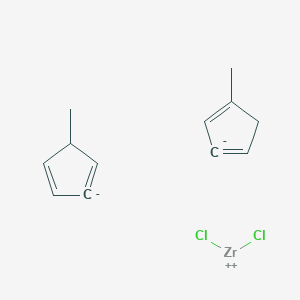
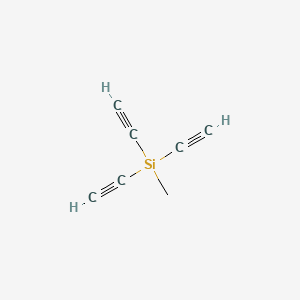
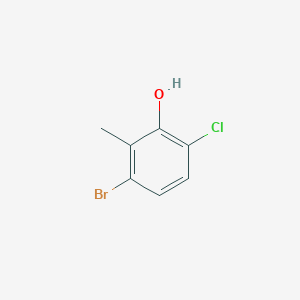
![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
